

Bis-PEG21-acid chemical structure and properties

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Compound of Interest

Compound Name: *Bis-PEG21-acid*

Cat. No.: *B7908596*

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An In-depth Technical Guide to Bis-PEG21-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG21-acid is a homobifunctional polyethylene glycol (PEG) derivative that features a carboxylic acid group at both ends of a 21-unit PEG chain. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily serving as a hydrophilic linker. The PEG backbone imparts enhanced water solubility and biocompatibility to the conjugated molecules, while the terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-containing biomolecules such as proteins, peptides, and small molecule drugs.^[1] Its defined length and bifunctionality make it a valuable tool in the construction of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).^{[2][3]}

Chemical Structure and Properties

The chemical structure of **Bis-PEG21-acid** consists of a central chain of 21 repeating ethylene glycol units, capped at each end by a carboxylic acid.

Table 1: General Properties of **Bis-PEG21-acid**

Property	Value	Reference(s)
Molecular Formula	C46H90O25	[3]
Molecular Weight	1043.19 g/mol	[3]
Appearance	White to off-white solid or viscous liquid	[4]
Purity	Typically ≥95%	[1]

Table 2: Physicochemical Properties of **Bis-PEG21-acid**

Property	Value/Description	Reference(s)
Solubility	Soluble in water, DMF, DMSO, and chlorinated solvents.	[5]
pKa	The pKa of the terminal carboxylic acids is estimated to be around 4-5.	[6]

Synthesis and Purification

The synthesis of **Bis-PEG21-acid** typically involves the conversion of the terminal hydroxyl groups of the corresponding polyethylene glycol diol into carboxylic acids. A common method is the oxidation of the diol. An alternative and widely used laboratory-scale synthesis involves the reaction of the diol with succinic anhydride.[7]

Experimental Protocol: Synthesis via Oxidation (Representative)

This protocol describes a general method for the oxidation of a polyethylene glycol diol to the corresponding dicarboxylic acid.

Materials:

- Polyethylene glycol (21 units) diol

- An oxidizing agent (e.g., Jones reagent, TEMPO/bleach)
- Appropriate solvent (e.g., acetone, dichloromethane)
- Quenching agent (e.g., isopropanol)
- Acid for pH adjustment (e.g., HCl)
- Extraction solvent (e.g., dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve the polyethylene glycol (21 units) diol in the chosen solvent under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
- Once the reaction is complete, quench any excess oxidizing agent by adding a quenching agent.
- Adjust the pH of the mixture to the acidic range to ensure the carboxylic acid groups are protonated.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification of the crude **Bis-PEG21-acid** can be achieved through several methods, including precipitation and chromatography.[8]

Materials:

- Crude **Bis-PEG21-acid**
- A solvent in which the product is soluble (e.g., dichloromethane)
- A non-solvent for precipitation (e.g., cold diethyl ether)
- Chromatography resin (e.g., silica gel or ion-exchange resin)[9]
- Elution solvents

Procedure (Precipitation):

- Dissolve the crude product in a minimal amount of a suitable solvent.
- Slowly add the solution to a vigorously stirred, cold non-solvent.
- The purified product should precipitate out of the solution.
- Collect the precipitate by filtration, wash with the cold non-solvent, and dry under vacuum.

Characterization

The identity and purity of synthesized **Bis-PEG21-acid** are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- ~3.64 ppm (s, broad): A large, broad singlet corresponding to the repeating methylene protons (-OCH₂CH₂O-) of the PEG backbone.
- Signals corresponding to the protons adjacent to the carboxylic acid groups: The chemical shift of these protons will depend on the specific linkage to the PEG chain (e.g., if succinic anhydride is used, multiplets around 2.6 ppm would be expected).

- ~10-12 ppm (s, broad): A broad singlet for the carboxylic acid protons (-COOH), which may not always be observed depending on the solvent and concentration.

¹³C NMR:

- ~70 ppm: A strong signal corresponding to the carbon atoms of the PEG backbone.
- ~170-180 ppm: Signals for the carbonyl carbons of the carboxylic acid groups.[\[4\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Peaks:

- ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups.
- ~1730 cm⁻¹ (strong): C=O stretching of the carbonyl in the carboxylic acid groups.
- ~1100 cm⁻¹ (strong): C-O-C ether stretching of the PEG backbone.

Applications in Bioconjugation

The primary application of **Bis-PEG21-acid** is in the covalent linking of two molecules, often biomolecules. The carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds. A common activation method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[\[10\]](#)

Experimental Protocol: EDC/NHS Coupling to a Primary Amine

This protocol outlines the general steps for conjugating **Bis-PEG21-acid** to a molecule containing a primary amine.

Materials:

- **Bis-PEG21-acid**
- Amine-containing molecule (e.g., a protein or peptide)

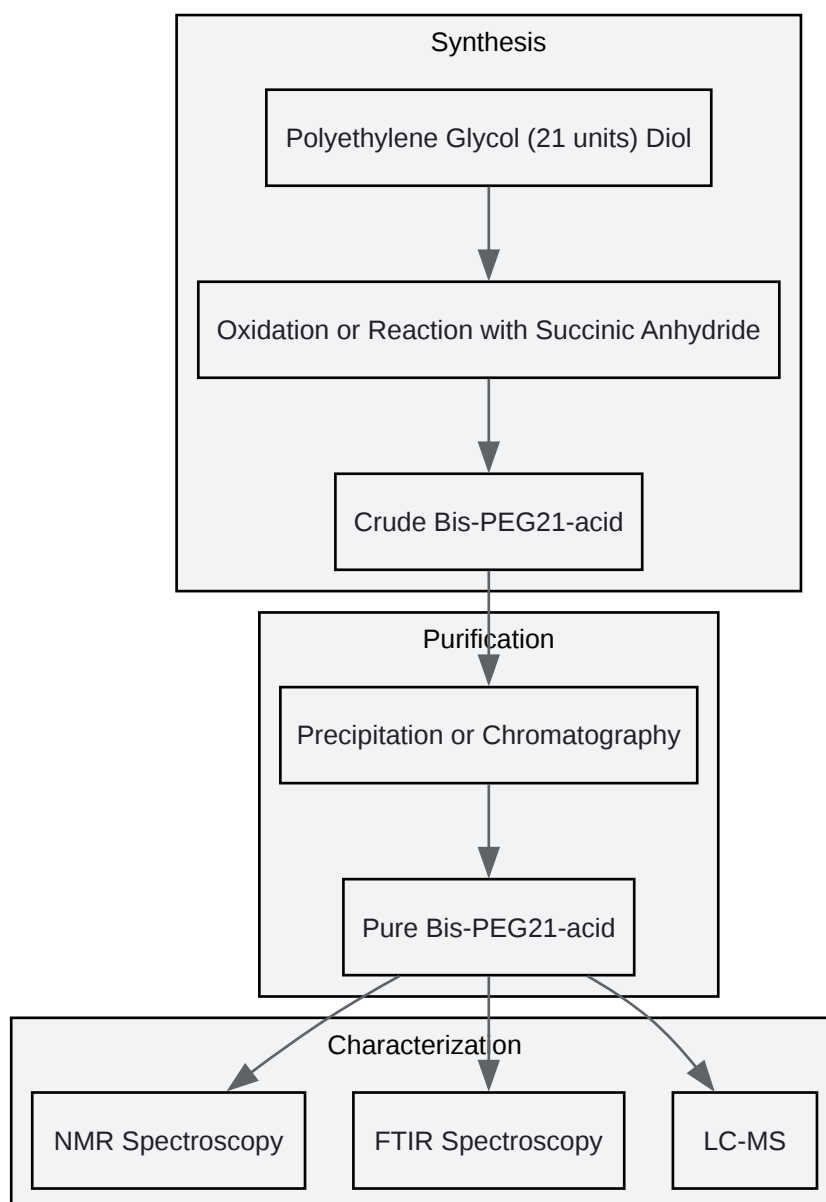
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation buffer (e.g., MES buffer, pH 4.5-6.0)
- Coupling buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine, Tris buffer)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Dissolve **Bis-PEG21-acid** in the activation buffer.
- Add EDC and NHS to the solution to activate the carboxylic acid groups, forming an NHS ester intermediate. Allow this reaction to proceed for a specific time (e.g., 15-30 minutes) at room temperature.
- Add the amine-containing molecule, dissolved in the coupling buffer, to the activated **Bis-PEG21-acid** solution.
- Allow the conjugation reaction to proceed for a set time (e.g., 2 hours at room temperature or overnight at 4°C).
- Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
- Purify the resulting conjugate to remove excess reagents and byproducts.

Logical and Experimental Workflows

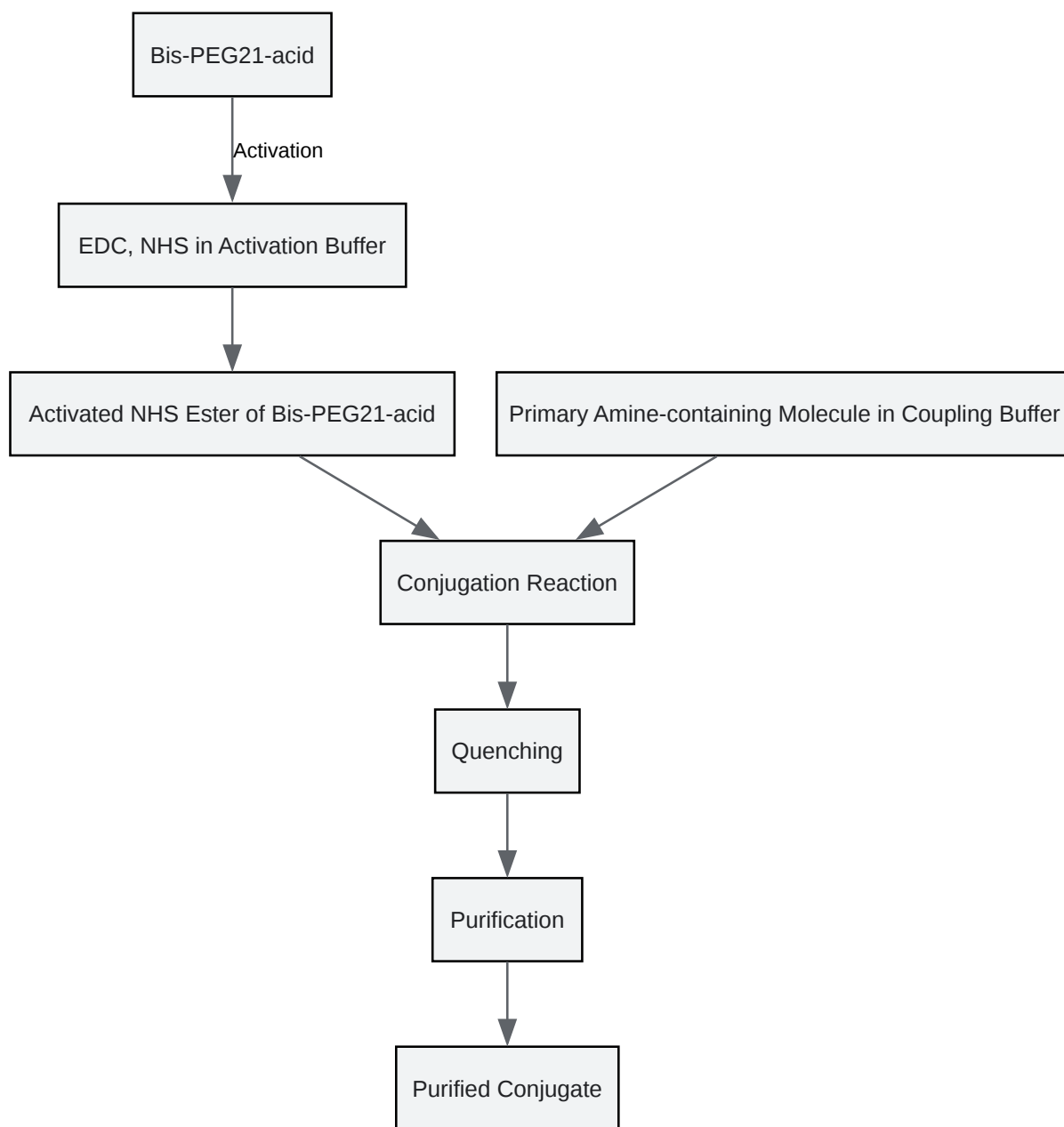
Synthesis and Purification Workflow



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Caption: Workflow for the synthesis, purification, and characterization of **Bis-PEG21-acid**.

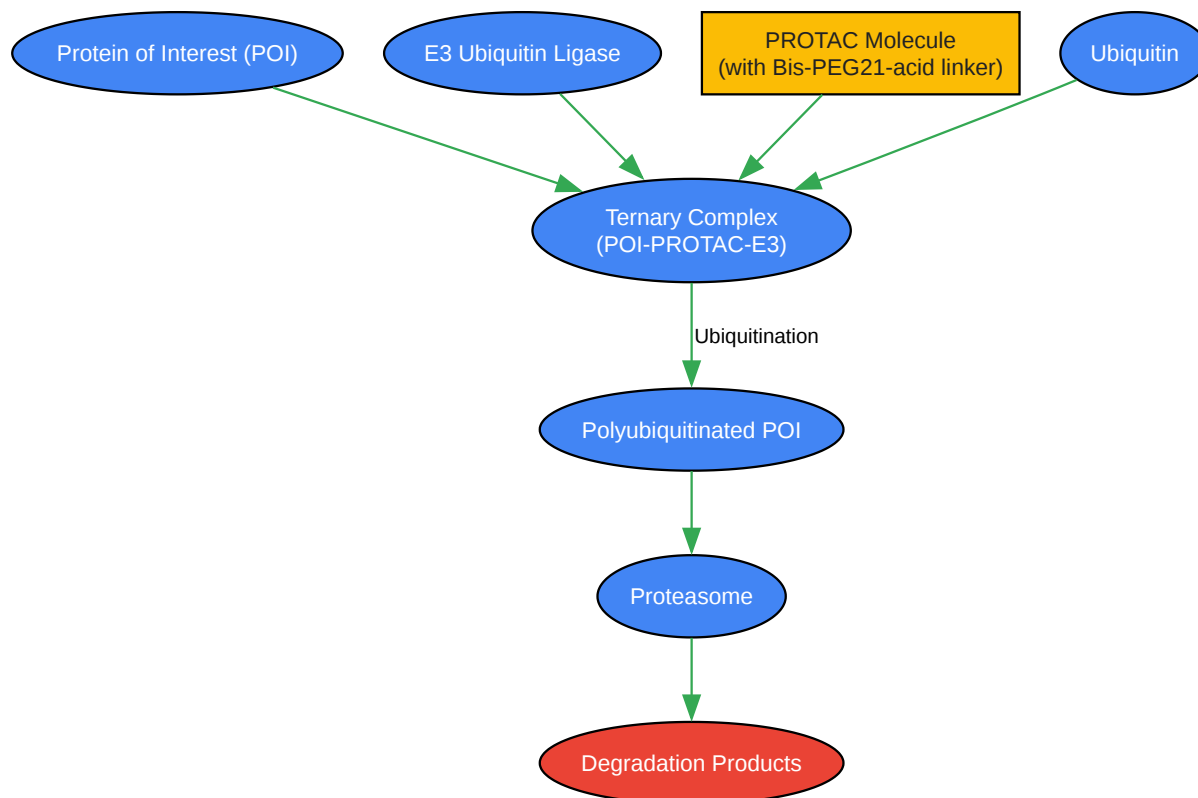
Bioconjugation Workflow (EDC/NHS Coupling)



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Caption: Workflow for the bioconjugation of **Bis-PEG21-acid** to a primary amine-containing molecule.

PROTAC Formation Signaling Pathway



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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

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